1-(3,4-Dimethoxyphenyl)-3-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)urea
Description
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S/c1-27-17-9-8-15(12-18(17)28-2)24-21(26)23-14-6-3-5-13(11-14)19-25-16-7-4-10-22-20(16)29-19/h3-12H,1-2H3,(H2,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLKZQXJMSTOFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethoxyphenyl)-3-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)urea typically involves the following steps:
Formation of the thiazolo[5,4-b]pyridine core: This can be achieved through a cyclization reaction involving a suitable precursor.
Coupling with 3,4-dimethoxyaniline: The thiazolo[5,4-b]pyridine core is then coupled with 3,4-dimethoxyaniline under appropriate conditions to form the desired urea derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethoxyphenyl)-3-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 1-(3,4-Dimethoxyphenyl)-3-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)urea typically involves multi-step organic reactions, often starting from readily available precursors. The compound features a thiazolo[5,4-b]pyridine core which is known for its diverse biological activities. The structural formula can be represented as follows:
This structure allows for interactions with various biological targets, making it a candidate for drug development.
Anticancer Properties
Recent studies have indicated that derivatives of thiazolo[5,4-b]pyridine exhibit potent inhibitory activity against several cancer-related pathways. For instance, compounds similar to this compound have been identified as effective inhibitors of the PI3K pathway, which is crucial in cancer cell proliferation and survival. The IC50 values for these compounds often fall within the nanomolar range, indicating strong potency against cancer cell lines .
Enzyme Inhibition
The compound has shown promising results as an inhibitor of various enzymes involved in metabolic pathways. For example, it has been demonstrated to inhibit nicotinamide adenine dinucleotide (NAD+) biosynthesis by targeting nicotinamide phosphoribosyltransferase (NAMPT), which is significant in cancer metabolism . This inhibition leads to decreased NAD+ levels in cells, impacting their viability and proliferation.
Cancer Treatment
Given its ability to inhibit critical pathways in cancer cells, this compound is being explored as a potential therapeutic agent for various cancers. Its efficacy in preclinical models suggests it could be developed into a novel anticancer drug.
Neurological Disorders
Emerging research indicates that compounds with similar structures may also exhibit neuroprotective effects. The modulation of pathways involved in neuroinflammation and oxidative stress presents a potential application for treating neurodegenerative diseases .
Case Studies and Research Findings
Several case studies have highlighted the effectiveness of thiazolo[5,4-b]pyridine derivatives in clinical settings:
- Case Study 1 : A study demonstrated that a derivative with a similar structure significantly reduced tumor growth in mouse models when administered orally . The mechanism was attributed to its ability to inhibit PI3K signaling.
- Case Study 2 : Another investigation reported that compounds targeting NAMPT led to increased cellular apoptosis in cancer cells resistant to conventional therapies .
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-3-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)urea involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of diarylureas with heterocyclic appendages. Below is a comparative analysis with structurally related molecules, focusing on heterocycle type, substituent effects, and biological activity.
Table 1: Structural and Functional Comparison of Diarylurea Derivatives
Key Observations
Heterocycle Impact on Target Specificity The target compound’s thiazolo[5,4-b]pyridine core is distinct from the thiazolo[5,4-d]pyrimidine in compounds 3l and 3m (). The latter’s pyrimidine ring may enhance planar stacking in angiogenesis-related kinases, as evidenced by their low IC50 values in HUVEC inhibition (1.65–3.52 μM) .
Substituent Effects on Potency and Selectivity
- Electron-withdrawing groups (e.g., 4-chlorophenyl in 3l) improve angiogenesis inhibition compared to electron-donating groups (e.g., 4-methoxyphenyl in 3m) . However, the target compound’s 3,4-dimethoxyphenyl group—with dual methoxy substituents—may balance solubility and receptor engagement for central targets like P2Y1 .
- Spiroindole-piperidine substituents () demonstrate how bulky, rigid groups can redirect activity toward antiplatelet pathways, highlighting the role of steric effects in target selectivity .
Urea Linker vs. Alternative Scaffolds
- Compounds with amide or thiourea linkers () show reduced activity in kinase assays compared to diarylureas, underscoring the urea moiety’s importance in hydrogen-bonding interactions with ATP-binding pockets .
Biological Activity
1-(3,4-Dimethoxyphenyl)-3-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)urea is a compound of interest due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 399.46 g/mol. It features a urea linkage and incorporates both thiazole and dimethoxyphenyl moieties, which are known to enhance biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 3,4-dimethoxyphenyl isocyanate with thiazolo[5,4-b]pyridine derivatives. The process can be optimized through various reaction conditions to enhance yield and purity.
Anticancer Activity
Recent studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Case Study 1 : A derivative demonstrated an IC50 value of 16.23 μM against U937 cancer cells, showing higher potency compared to etoposide (17.94 μM) .
- Mechanism : The activity is attributed to the ability of the compound to induce apoptosis in cancer cells via mitochondrial pathways and inhibit key signaling pathways involved in cell proliferation.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Study Findings : It exhibited notable inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Quantitative Analysis : The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.
Structure-Activity Relationship (SAR)
The biological activity of thiazole-containing compounds often correlates with their structural features:
| Structural Feature | Effect on Activity |
|---|---|
| Dimethoxy Group | Enhances lipophilicity and cellular uptake |
| Thiazole Moiety | Contributes to interaction with biological targets |
| Urea Linkage | Facilitates hydrogen bonding with target proteins |
Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Antiproliferative Effects : The compound showed significant growth inhibition in various cancer cell lines, particularly those associated with hematological malignancies.
- Mechanistic Studies : Molecular dynamics simulations indicated that the compound interacts with proteins involved in apoptosis, suggesting a targeted mechanism of action .
Q & A
Basic: What are the key considerations for optimizing the synthesis of 1-(3,4-Dimethoxyphenyl)-3-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)urea?
Answer:
The synthesis of this urea derivative requires multi-step routes, often involving:
- Coupling reactions between isocyanate and amine precursors under inert conditions.
- Solvent selection (e.g., dimethylformamide or ethanol) to enhance solubility and reaction efficiency .
- Temperature control (e.g., 60–80°C) to minimize side reactions and improve yield.
- Purification techniques like column chromatography or recrystallization to isolate the product.
For example, triethylamine is commonly used as a base to deprotonate intermediates and accelerate urea bond formation .
Basic: Which spectroscopic methods are most effective for confirming the structure of this compound?
Answer:
A combination of techniques is required:
- NMR spectroscopy (¹H and ¹³C) to verify substituent positions on the phenyl and thiazolo-pyridine moieties .
- High-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns.
- X-ray crystallography (if single crystals are obtainable) for definitive 3D structural elucidation, as demonstrated for analogous urea derivatives .
Advanced: How can researchers identify the biological targets of this compound?
Answer:
Target identification involves:
- In vitro binding assays (e.g., surface plasmon resonance or fluorescence polarization) to screen for interactions with kinases, receptors, or enzymes .
- Cellular thermal shift assays (CETSA) to detect target engagement in live cells.
- Computational docking studies using programs like AutoDock to predict binding modes with proteins homologous to those in related compounds .
For instance, structurally similar ureas have shown affinity for kinase domains, suggesting analogous targets .
Advanced: How should researchers design structure-activity relationship (SAR) studies for this compound?
Answer:
Effective SAR strategies include:
- Systematic substitution of the dimethoxyphenyl or thiazolo-pyridine groups to assess electronic and steric effects.
- Comparative bioactivity profiling against analogs (e.g., replacing thiophene with furan or altering methoxy positions) .
- Pharmacophore modeling to identify critical hydrogen-bonding or hydrophobic interactions.
For example, replacing the thiazolo-pyridine with a triazole ring in analogs reduced activity, highlighting the importance of heterocyclic rigidity .
Advanced: How can contradictory data on biological activity be resolved?
Answer:
Address discrepancies by:
- Standardizing assay conditions (e.g., cell line selection, incubation time) to minimize variability .
- Validating results across multiple orthogonal assays (e.g., enzymatic vs. cell-based assays).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
